molecular formula C16H11Cl2N3O3 B2896109 methyl 5-{2-cyano-2-[(2,4-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate CAS No. 1376439-87-0

methyl 5-{2-cyano-2-[(2,4-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate

Cat. No.: B2896109
CAS No.: 1376439-87-0
M. Wt: 364.18
InChI Key: RLMAIRODFPMJAB-UHFFFAOYSA-N
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Description

Methyl 5-{2-cyano-2-[(2,4-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C16H11Cl2N3O3 and its molecular weight is 364.18. The purity is usually 95%.
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Biological Activity

Methyl 5-{2-cyano-2-[(2,4-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate, also known by its CAS number 1376439-87-0, is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a pyrrole ring and various functional groups that may influence its biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular FormulaC16H11Cl2N3O3
Molecular Weight364.18 g/mol
IUPAC NameThis compound
CAS Number1376439-87-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The presence of the cyano and carbamoyl groups likely contributes to its potency by enhancing binding affinity to target sites.

Antimicrobial Activity

Recent research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, a study evaluated various pyrrole derivatives for their in vitro antimicrobial activity against a range of bacterial strains. The results demonstrated that compounds with similar structural motifs to this compound showed promising results against drug-resistant strains, suggesting potential applications in treating resistant infections .

Anti-Tuberculosis Activity

A notable study focused on pyrrole derivatives and their efficacy against Mycobacterium tuberculosis (M. tuberculosis). Compounds structurally related to this compound were evaluated for their Minimum Inhibitory Concentration (MIC) values. Some derivatives exhibited MIC values lower than 0.016 µg/mL against drug-resistant strains, indicating strong anti-tuberculosis activity . This suggests that the compound could be further developed as a therapeutic agent in the fight against tuberculosis.

Cytotoxicity Studies

While evaluating the therapeutic potential of this compound, it is crucial to assess its cytotoxicity. In vitro studies have shown that many pyrrole derivatives possess low cytotoxicity (IC50 > 64 µg/mL), making them suitable candidates for further development without significant risk of harming healthy cells .

Case Study: Synthesis and Evaluation of Pyrrole Derivatives

In a comprehensive study published in Innovare Academics, researchers synthesized a series of novel pyrrole derivatives and assessed their biological activities. Among these compounds, one derivative closely related to this compound demonstrated significant antimicrobial activity against various pathogens. The study highlighted structure–activity relationship (SAR) insights that could aid in optimizing similar compounds for enhanced efficacy .

Case Study: Targeting Drug Resistance

Another investigation focused on the role of pyrrole derivatives in combating drug-resistant tuberculosis. The study identified specific molecular targets within M. tuberculosis and assessed how modifications to the pyrrole structure influenced binding and inhibitory effects on mycolic acid biosynthesis—crucial for bacterial survival . Such findings are pivotal for developing new treatments for resistant strains.

Properties

IUPAC Name

methyl 5-[2-cyano-3-(2,4-dichloroanilino)-3-oxoprop-1-enyl]-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O3/c1-24-16(23)14-5-3-11(20-14)6-9(8-19)15(22)21-13-4-2-10(17)7-12(13)18/h2-7,20H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMAIRODFPMJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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